molecular formula C20H18ClNO3 B11331286 7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11331286
M. Wt: 355.8 g/mol
InChI Key: ZLPVOBRGEJQMNQ-UHFFFAOYSA-N
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Description

“7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide” is a synthetic organic compound that belongs to the benzoxepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide” typically involves multiple steps, including the formation of the benzoxepine ring, chlorination, methoxylation, and carboxamidation. Each step requires specific reagents and conditions, such as:

    Formation of Benzoxepine Ring: This might involve cyclization reactions using appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents like thionyl chloride.

    Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.

    Carboxamidation: Formation of the carboxamide group using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide” is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can highlight its potential advantages or limitations.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

7-chloro-9-methoxy-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18ClNO3/c1-24-18-13-17(21)12-16-11-15(8-10-25-19(16)18)20(23)22-9-7-14-5-3-2-4-6-14/h2-6,8,10-13H,7,9H2,1H3,(H,22,23)

InChI Key

ZLPVOBRGEJQMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl

Origin of Product

United States

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